methanone CAS No. 683786-78-9](/img/structure/B12538034.png)
[4-Chloro-3-(difluoromethyl)thiophen-2-yl](1H-pyrrol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(difluoromethyl)thiophen-2-ylmethanone is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound features a thiophene ring substituted with a chloro and difluoromethyl group, along with a pyrrole moiety, making it a unique and potentially valuable molecule for various scientific research applications.
準備方法
The synthesis of 4-Chloro-3-(difluoromethyl)thiophen-2-ylmethanone can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents under controlled conditions . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is a typical method used for synthesizing thiophene derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
4-Chloro-3-(difluoromethyl)thiophen-2-ylmethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions may involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they often result in modified thiophene or pyrrole derivatives with altered functional groups.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules with potential biological activity . In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The unique structure of 4-Chloro-3-(difluoromethyl)thiophen-2-ylmethanone makes it a valuable candidate for drug discovery and development. Additionally, in the field of material science, thiophene derivatives are used in the fabrication of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
作用機序
The mechanism of action of 4-Chloro-3-(difluoromethyl)thiophen-2-ylmethanone involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. For example, in anticancer research, thiophene derivatives may inhibit key enzymes involved in cell proliferation and survival .
類似化合物との比較
4-Chloro-3-(difluoromethyl)thiophen-2-ylmethanone can be compared with other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituted thiophene structure . The unique combination of a chloro and difluoromethyl group in 4-Chloro-3-(difluoromethyl)thiophen-2-ylmethanone distinguishes it from these compounds, potentially offering different pharmacological properties and applications.
特性
CAS番号 |
683786-78-9 |
|---|---|
分子式 |
C10H6ClF2NOS |
分子量 |
261.68 g/mol |
IUPAC名 |
[4-chloro-3-(difluoromethyl)thiophen-2-yl]-(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C10H6ClF2NOS/c11-5-4-16-9(7(5)10(12)13)8(15)6-2-1-3-14-6/h1-4,10,14H |
InChIキー |
KQIAQSGMXGBMIA-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1)C(=O)C2=C(C(=CS2)Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




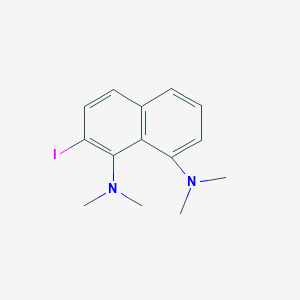
![3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B12537968.png)
![2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate](/img/structure/B12537979.png)

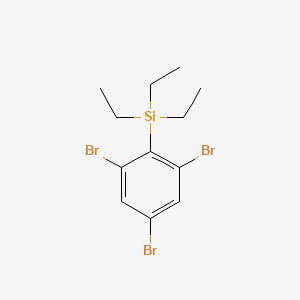
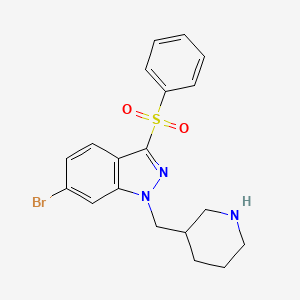
![2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline](/img/structure/B12538007.png)
![[Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid](/img/structure/B12538022.png)
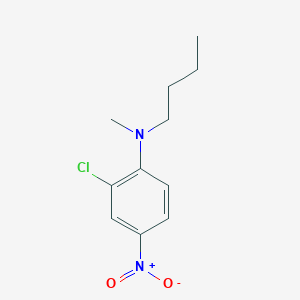
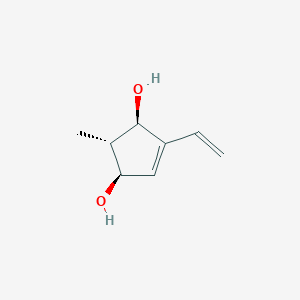
![1,1'-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene](/img/structure/B12538046.png)
![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)
